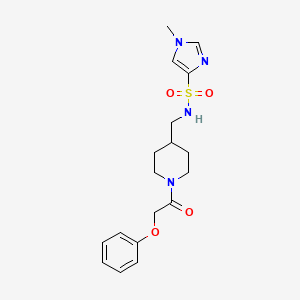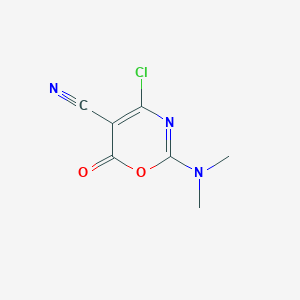![molecular formula C21H15F3N2O2S B2394504 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326865-18-2](/img/no-structure.png)
3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a trifluoromethyl group, which is electron-withdrawing, and a methylphenyl group, which is electron-donating. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group might undergo nucleophilic substitution, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group might increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Insights
- A study detailed a facile synthesis method for 3-alkylamino-5-arylthiophenes, leading to the generation of thieno[3,2-d]pyrimidine-2,4-diones among other compounds. This research provides insights into the reaction mechanisms involved in the creation of such structures, contributing to the broader understanding of thieno[3,2-d]pyrimidine derivatives' synthetic pathways (Kim & Kim, 2000).
Biological Activities and Applications
Another study discussed the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives, identifying potent GnRH receptor antagonists. This research suggests potential applications in treating reproductive diseases, highlighting the biological relevance of these compounds (Zhiqian Guo et al., 2003).
Research on microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety discussed the generation of pyrimido[1,2-a]benzimidazoles and other derivatives. These findings indicate the versatility of thieno[3,2-d]pyrimidine-2,4-dione structures in synthesizing various heterocyclic compounds with potential biological applications (M. Shaaban, 2008).
Antibacterial and Antitumor Potential
- A study synthesized substituted thieno[2,3-d]pyrimidines to evaluate them as antibacterial agents. This research underscores the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives, presenting them as candidates for further pharmacological exploration (R. More et al., 2013).
Advanced Material Applications
- The discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing specific moieties showed potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor. This compound's development opens new avenues for treating sex-hormone-dependent diseases, illustrating the compound's potential beyond conventional applications (S. Sasaki et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 3-(trifluoromethyl)benzaldehyde, followed by cyclization with acetic anhydride and 2-methylphenylboronic acid. The resulting intermediate is then subjected to a reaction with phosgene and ammonia to yield the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "3-(trifluoromethyl)benzaldehyde", "acetic anhydride", "2-methylphenylboronic acid", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding Schiff base intermediate.", "Cyclization of the Schiff base intermediate with acetic anhydride and 2-methylphenylboronic acid in the presence of a palladium catalyst to form the thienopyrimidine intermediate.", "Reaction of the thienopyrimidine intermediate with phosgene and ammonia in the presence of a base such as triethylamine or pyridine to yield the final product, 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1326865-18-2 |
Produktname |
3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C21H15F3N2O2S |
Molekulargewicht |
416.42 |
IUPAC-Name |
3-(2-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F3N2O2S/c1-13-5-2-3-8-16(13)26-19(27)18-17(9-10-29-18)25(20(26)28)12-14-6-4-7-15(11-14)21(22,23)24/h2-11H,12H2,1H3 |
InChI-Schlüssel |
GIGCFFYDAKNETL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)



![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)




![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)